molecular formula C9H9N3O2S B5629346 Quinoline-8-sulfonohydrazide

Quinoline-8-sulfonohydrazide

Cat. No.: B5629346
M. Wt: 223.25 g/mol
InChI Key: MNYZCZWQSSEHTN-UHFFFAOYSA-N
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Description

Quinoline-8-sulfonohydrazide is a chemical compound with the molecular formula C9H9N3O2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

Safety and Hazards

The safety data sheets of related compounds like 8-hydroxyquinoline indicate that they are harmful if swallowed and may cause skin irritation . It’s important to handle such compounds with care and follow safety precautions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinoline-8-sulfonohydrazide can be synthesized through the reaction of quinoline-8-sulfonyl chloride with hydrazine hydrate . The reaction typically involves the following steps:

    Preparation of Quinoline-8-sulfonyl Chloride: Quinoline is reacted with chlorosulfonic acid to produce quinoline-8-sulfonyl chloride.

    Reaction with Hydrazine Hydrate: Quinoline-8-sulfonyl chloride is then reacted with hydrazine hydrate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This may include controlling the temperature, reaction time, and the molar ratios of the reactants .

Chemical Reactions Analysis

Types of Reactions

Quinoline-8-sulfonohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline-8-sulfonic acid derivatives, hydrazine derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Quinoline-8-sulfonohydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of quinoline-8-sulfonohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme InhA, which is involved in the biosynthesis of mycolic acids in Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacterial cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific sulfonohydrazide functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of novel quinoline-based molecules with potential therapeutic applications .

Properties

IUPAC Name

quinoline-8-sulfonohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c10-12-15(13,14)8-5-1-3-7-4-2-6-11-9(7)8/h1-6,12H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYZCZWQSSEHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NN)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A 500 ml Erlenmeyer flask equipped with a magnetic stirrer and a thermometer is charged with 200 ml of methanol and 3.40 g (0.10 mol) of 95% hydrazine. The solution is cooled to 5° C, and 11.38 g (0.05 mol) of 8-quinolinesulfonyl chloride is added in small portions at a rate such that the reaction temperature does not exceed 15° C. After the reaction is complete, the solution is allowed to warm slowly to room temperature. The precipitating solid is filtered off to give 8.00 g of 8-quinolinesulfonyl hydrazine (C9H9N3O2S), m.p. 135°-137° C.
Quantity
11.38 g
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reactant
Reaction Step One
Quantity
3.4 g
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reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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